molecular formula C9H9NO3 B3026468 2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid CAS No. 1163160-18-6

2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid

Cat. No.: B3026468
CAS No.: 1163160-18-6
M. Wt: 185.13 g/mol
InChI Key: QIAFMBKCNZACKA-QJBUZINDSA-N
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Description

2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid is a compound that features a cyclohexatriene ring labeled with carbon-13 isotopes at positions 1, 2, and 3. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific studies, particularly in the fields of chemistry and biochemistry.

Mechanism of Action

Target of Action

Hippuric Acid-13C6 is primarily used in the study of the metabolism and excretion of an oral taxane analog BMS-275183 in rats and dogs . .

Mode of Action

Hippuric acid, the non-isotopic form of the compound, is known to be readily hydrolyzed by hot caustic alkalis to benzoic acid and glycine . Its ethyl ester reacts with hydrazine to form hippuryl hydrazine . .

Biochemical Pathways

Hippuric acid, the non-isotopic form of the compound, is a metabolite resulting from the hepatic glycine conjugation of benzoic acid or from the gut bacterial metabolism of phenylalanine . Benzoic acid is generally produced by gut microbial metabolic pathways after the ingestion of foods of vegetal origin rich in polyphenolic compounds . An alternative pathway involves the amino acid phenylalanine, which is converted into phenylpropionic acid by bacterial metabolism, absorbed into the circulation, and then subjected to acyl-Coenzyme-A (acyl-CoA) dehydrogenase oxidation in the liver to form hippuric acid .

Result of Action

It is known that subjects with physical frailty generally exhibit reduced plasma and urine levels of hippuric acid, despite the fact that hippuric acid excretion tends to increase with aging . Conversely, subjects with chronic kidney disease exhibit reduced hippuric acid clearance, with hippuric acid retention that may exert toxic effects on the circulation, brain, and kidneys .

Action Environment

The action of Hippuric Acid-13C6 can be influenced by various environmental factors. For instance, diet and gut microbiota can affect the levels of hippuric acid in the plasma and urine . Moreover, liver and kidney function can also influence the metabolism and clearance of hippuric acid . .

Biochemical Analysis

Biochemical Properties

Hippuric Acid-13C6 interacts with various enzymes and proteins. Glycine N-acyltransferase catalyzes the production of acyl glycine . The compound is often increased when the consumption of phenolic compounds (tea, wine, and fruit juices) increases .

Cellular Effects

Hippuric Acid-13C6 has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to promote intestinal urate excretion to alleviate hyperuricemia . At high concentrations, Hippuric Acid-13C6 may also exert toxic effects on renal tubular cells by disrupting the redox balance .

Molecular Mechanism

The molecular mechanism of Hippuric Acid-13C6 involves its interaction with biomolecules and changes in gene expression. Hippuric Acid-13C6 enhances the binding of peroxisome-proliferator-activated receptor g (PPARg) to the promoter of ATP-binding cassette subfamily G member 2 (ABCG2), which in turn boosts intestinal urate excretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hippuric Acid-13C6 can change over time. For instance, a 13C-labelling and nuclear magnetic resonance approach for hippuric acid test has been used to evaluate liver reserve . The amount of labelled Hippuric Acid-13C6 excreted in a specified time can be a useful index of liver reserve .

Dosage Effects in Animal Models

The effects of Hippuric Acid-13C6 vary with different dosages in animal models. For instance, Hippuric Acid-13C6 has been shown to significantly inhibit bone resorption and increase bone mass in wild type mice .

Metabolic Pathways

Hippuric Acid-13C6 is involved in several metabolic pathways. It is created when benzoic acid and glycine are conjugated . These phenols undergo conversion to Hippuric Acid-13C6, excretion in the urine, and finally conversion to benzoic acid .

Transport and Distribution

It is known that Hippuric Acid-13C6 is used in metabolism and excretion studies .

Subcellular Localization

It is known that Hippuric Acid-13C6 is used in metabolism and excretion studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid typically involves the incorporation of carbon-13 labeled precursors into the cyclohexatriene ring. One common method is the cyclization of a suitable precursor that contains the carbon-13 labels. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of carbon-13 labeled precursors in bulk quantities is essential for the industrial-scale production of this isotopically labeled compound.

Chemical Reactions Analysis

Types of Reactions

2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid has several scientific research applications:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the synthesis of labeled compounds for various industrial processes, including the production of labeled pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-((1,2,3-13C3)cyclohexanecarbonylamino)acetic acid: Similar structure but with a saturated cyclohexane ring.

    2-((1,2,3-13C3)benzoylamino)acetic acid: Contains a benzene ring instead of a cyclohexatriene ring.

    2-((1,2,3-13C3)cyclohexenecarbonylamino)acetic acid: Features a cyclohexene ring with carbon-13 labeling.

Uniqueness

The uniqueness of 2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid lies in its isotopic labeling and the presence of a cyclohexatriene ring. This combination makes it particularly valuable for NMR studies and other applications where isotopic labeling is crucial for tracing molecular transformations and interactions.

Properties

IUPAC Name

2-((1,5,6-13C3)cyclohexatrienecarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i2+1,4+1,6+1,7+1,8+1,9+1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAFMBKCNZACKA-QJBUZINDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[13C](=[13CH][13CH]=C1)[13C](=O)N[13CH2][13C](=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

LiOH.H2O (73 mg, 1.74 mmol) was added to a solution of benzoylamino-acetic acid ethyl ester (90 mg, 0.43 mmol) in a mixture of MeOH (5 mL), THF (2 mL) and H2O (2 mL). The resulting mixture was stirred for 3 hrs at room temperature. The MeOH and THF were evaporated and the resulting residue was diluted with water (2 mL), acidified with citric acid and extracted with EtOAc. The organic layer was washed with brine solution, dried over Na2SO4 and concentrated under reduced pressure to afford benzoylamino-acetic acid in 77% yield. LC-MS purity: 92%
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LiOH.H2O
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73 mg
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90 mg
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5 mL
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Synthesis routes and methods IV

Procedure details

D253K HCPB (4 μg/ml for Hipp-Asp and 0.5 μg/ml for Hipp-Glu) was added to these substrates (500 μl reaction volume) to start the reaction. Samples were incubated for 5 h at 37° C. Reactions were terminated by the addition of 500 μl methanol/distilled water (80/20) containing 0.2% TFA. The amount of hippuric acid produced was quantified by HPLC as described in Example 20.
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Synthesis routes and methods V

Procedure details

To 150 ml of N,N-dimethylformamide, were added 24 g of benzamide, 14 g of potassium hydroxide and 40 g of sodium bromoacetate. They were reacted at 60° C. for 4 hours with stirring. After the reaction, the reaction solution was treated in the same manner as in Example 65. The resulting distillation residue was recrystallized from distilled water, thereby obtaining 34 g of hippuric acid having a melting point of 187° C.(yield: 69%).
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24 g
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sodium bromoacetate
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40 g
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150 mL
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Yield
69%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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